molecular formula C17H27NO5 B15283041 3,4,5-triethoxy-N-(2-hydroxy-1,1-dimethylethyl)benzamide

3,4,5-triethoxy-N-(2-hydroxy-1,1-dimethylethyl)benzamide

Cat. No.: B15283041
M. Wt: 325.4 g/mol
InChI Key: MBSDJVPTQUWXED-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(2-hydroxy-1,1-dimethylethyl)benzamide is a synthetic organic compound characterized by the presence of three ethoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-hydroxy-1,1-dimethylethyl)benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with an appropriate amine derivative. The reaction is usually carried out under controlled conditions, often involving the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(2-hydroxy-1,1-dimethylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield aldehydes or carboxylic acids, while reduction of the amide group can produce the corresponding amine.

Scientific Research Applications

3,4,5-triethoxy-N-(2-hydroxy-1,1-dimethylethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(2-hydroxy-1,1-dimethylethyl)benzamide involves its interaction with specific molecular targets. The ethoxy groups and the amide moiety play a crucial role in its binding to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
  • 3,4,5-trimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
  • 3,4,5-trimethoxy-N-(2,2,2-tri-chloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl)benzamide

Uniqueness

3,4,5-triethoxy-N-(2-hydroxy-1,1-dimethylethyl)benzamide is unique due to the presence of three ethoxy groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

3,4,5-triethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

InChI

InChI=1S/C17H27NO5/c1-6-21-13-9-12(16(20)18-17(4,5)11-19)10-14(22-7-2)15(13)23-8-3/h9-10,19H,6-8,11H2,1-5H3,(H,18,20)

InChI Key

MBSDJVPTQUWXED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(C)(C)CO

Origin of Product

United States

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